6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
CAS No. |
5444-27-9 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-(dimethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-12(2)7-9-5-4(3-8-11-5)6(13)10-7/h3H,1-2H3,(H2,8,9,10,11,13) |
InChI Key |
QLCHWMXKQWIKKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(C=NN2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives
Scientific Research Applications
6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key derivatives and their substituent effects are summarized below:
Key Observations:
- Electron Effects: The dimethylamino group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in 2a), altering electronic distribution and reactivity .
- Solubility: The dimethylamino group improves aqueous solubility relative to aromatic nitro or chlorophenyl groups .
Biological Activity
6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest due to its biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula : C7H9N5O
- Molecular Weight : 179.18 g/mol
- CAS Number : 5444-27-9
- Structure : The compound features a pyrazolo-pyrimidine core that is essential for its biological activity.
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit potent anti-inflammatory properties. A study highlighted that several substituted pyrazolo compounds effectively inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes:
| Compound | COX-2 Inhibition IC50 (μM) | Selectivity |
|---|---|---|
| This compound | 0.04 ± 0.01 | Selective for COX-2 over COX-1 |
This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory activity against the MDA-MB-231 breast cancer cell line:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 1.05 ± 0.64 | Induction of apoptosis via tubulin polymerization inhibition |
These findings indicate that the compound may disrupt microtubule dynamics, a critical pathway in cancer cell proliferation .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of COX Enzymes : The compound directly inhibits COX-2 activity without affecting its expression levels, which is crucial for reducing inflammation .
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of various derivatives based on the pyrazolo[3,4-d]pyrimidine framework. A notable case involved synthesizing multiple analogs and assessing their biological activity against both COX enzymes and cancer cell lines. The results consistently indicated that modifications at specific positions on the pyrazole ring could enhance selectivity and potency .
Example Study
In one study, researchers synthesized a series of pyrazolo derivatives and evaluated their effects on murine macrophages and human neutrophils. The results showed that certain derivatives significantly inhibited prostaglandin E2 (PGE2) generation, further supporting their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how are they optimized for regioselectivity?
- Methodology : The compound is typically synthesized via cyclization of 5-amino-pyrazole-4-carboxamide intermediates. For example, condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aldehydes in the presence of acidic cesium salt of Preyssler nanoparticles (CsH[NaPWO]) yields pyrazolo[3,4-d]pyrimidin-4(5H)-ones with excellent regioselectivity and reduced reaction times (2–4 hours, 85–92% yields) . Traditional methods using HCl or polyphosphoric acid are less efficient (47–60% yields, 5+ hours) .
- Key Data :
| Catalyst | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Cs-Preyssler | 85–92 | 2–4 | |
| HCl/Acetic Acid | 47–60 | 5+ |
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2/n) with lattice parameters Å, Å, Å, and . Intermolecular N–H···O and C–H···Cl hydrogen bonds stabilize the crystal packing .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across derivatives with varying substituents?
- Methodology : Structure-activity relationship (SAR) studies are critical. For example:
- Antifungal Activity : 5-Amino-6-arylamino derivatives with methyl groups (R = Me) exhibit superior activity against Botrytis cinerea (100% inhibition at 50 mg/L) compared to benzyl-substituted analogs (R = PhCH) .
- Antitumor Activity : Chlorophenyl or trifluoromethylpropyl substituents enhance PDE9 inhibition (IC < 100 nM) by optimizing hydrophobic interactions with the enzyme’s active site .
Q. How can green nanocatalysts improve the sustainability of pyrazolo[3,4-d]pyrimidin-4(5H)-one synthesis?
- Methodology : Preyssler-type polyoxometalates (e.g., CsH[NaPWO]) act as recyclable solid acid catalysts, reducing waste and energy consumption. These catalysts enable one-pot reactions in water or ethanol, achieving ≥90% yields over 5 cycles without significant loss of activity .
- Key Metrics :
| Metric | Traditional Catalysts | Green Nanocatalysts |
|---|---|---|
| Reaction Solvent | Acetic Acid | Water/Ethanol |
| Recyclability | Non-reusable | 5+ cycles |
| E-factor* | High (~20) | Low (<5) |
| *E-factor = waste (kg)/product (kg) |
Methodological Challenges
Q. What experimental designs address low yields in halogenation or glycosylation reactions of this scaffold?
- Solution : For halogenation, use iodine-mediated cyclization (e.g., 5-exo-mode closure) in DMF at 80°C to achieve 75–85% yields . For glycosylation, employ high-temperature reactions with BF·OEt as a Lewis acid, yielding 6-azacadeguomycin analogs with confirmed antiviral activity .
Q. How do researchers validate the regioselectivity of nucleophilic attacks on the pyrazolo[3,4-d]pyrimidinone core?
- Analytical Workflow :
Theoretical Prediction : Use DFT calculations (e.g., Gaussian 09) to map electron density and identify reactive sites.
Experimental Confirmation : Characterize products via H/C NMR and LC-MS. For example, ethyl 5-isothiocyanato-1-methyl-1H-pyrazole-4-carboxylate (14) shows distinct thiocyanate peaks at δ 125–130 ppm in C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
